6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine
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Overview
Description
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a complex organic compound that features multiple functional groups, including methoxy, pyridazinyl, and piperazinyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of 4-methylpyridin-2-amine with appropriate reagents to form the pyridazinyl intermediate.
Coupling with Piperazine: The pyridazinyl intermediate is then coupled with piperazine under specific conditions to form the piperazinyl derivative.
Attachment of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced through a suitable reaction, such as a nucleophilic substitution or a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the pyridazinyl or piperazinyl groups, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, the compound might exhibit interesting pharmacological properties, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials, coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine: This compound itself.
(3,4-Dimethoxyphenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone: A similar compound with an ethanone group instead of a methanone group.
(3,4-Dimethoxyphenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propanone: A similar compound with a propanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-16-8-9-24-21(14-16)25-20-6-7-22(27-26-20)28-10-12-29(13-11-28)23(30)17-4-5-18(31-2)19(15-17)32-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYADINUORWEBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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